molecular formula C24H35N5O5 B1683401 西米拉加曲坦 CAS No. 192939-46-1

西米拉加曲坦

货号 B1683401
CAS 编号: 192939-46-1
分子量: 473.6 g/mol
InChI 键: PMOVWDINZOACJB-ILZRESODSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Ximelagatran is a prodrug that requires in vivo conversion to the active agent, melagatran . The activation of ximelagatran is produced in the liver and many other tissues mainly by reactions of dealkylation and dehydroxylation .


Molecular Structure Analysis

The molecular formula of Ximelagatran is C24H35N5O5 . It has an average mass of 473.565 Da and a monoisotopic mass of 473.263824 Da .


Chemical Reactions Analysis

The metabolism of Ximelagatran involves the conversion of the prodrug to the active agent, melagatran, through dealkylation and dehydroxylation . The role of mARC2 in the metabolism of Ximelagatran was evaluated in hepatocytes and adipocytes .


Physical And Chemical Properties Analysis

Ximelagatran has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 125.2±0.5 cm3, a polar surface area of 144 Å2, and a molar volume of 349.4±7.0 cm3 .

科学研究应用

Prevention of Venous Thromboembolism (VTE)

Ximelagatran has been approved in several countries for the prevention of VTE after total hip or knee replacement surgery. Clinical trials have shown its efficacy in reducing the risk of deep venous thrombosis and pulmonary embolism in these settings .

2. Treatment and Secondary Prevention of VTE Beyond prevention, Ximelagatran has been evaluated for the treatment and long-term secondary prevention of VTE. This includes managing conditions such as deep vein thrombosis with or without pulmonary embolism .

Stroke Prevention in Atrial Fibrillation

Clinical studies have demonstrated that Ximelagatran is non-inferior to warfarin for thromboprophylaxis against stroke or systemic embolism in patients with nonvalvular atrial fibrillation .

Cardiovascular Events Post-Acute Myocardial Infarction

Ximelagatran has been investigated for the prevention of cardiovascular events following an acute myocardial infarction, showcasing its potential in cardiac care applications .

5. In Silico and In Vitro Interaction Analysis Research has explored the interaction between Ximelagatran and HLA-DR molecules, providing insights into its inhibitory effects on ligand peptide binding, which could have implications for immunological applications .

Hepatic Safety Profile

Long-term clinical trials have focused on the hepatic findings associated with Ximelagatran use, contributing to a better understanding of its safety profile and potential hepatic applications .

Comparative Efficacy with Other Anticoagulants

Ximelagatran’s effectiveness has been compared with other novel oral anticoagulants in the treatment of acute venous thromboembolism, highlighting its place within the broader context of anticoagulant therapies .

Potential Replacement for Warfarin

Initially, Ximelagatran was expected to replace warfarin in many therapeutic settings due to its documented efficacy for various indications, including VTE prevention and stroke complications in atrial fibrillation .

作用机制

Target of Action

Ximelagatran, also known as Exanta, is a member of the drug class of direct thrombin inhibitors . Its primary target is Prothrombin , a protein involved in the coagulation process .

Mode of Action

Ximelagatran acts solely by inhibiting the actions of thrombin . It is a prodrug, meaning it requires in vivo conversion to the active agent, melagatran . This conversion occurs in the liver and many other tissues mainly by reactions of dealkylation and dehydroxylation .

Biochemical Pathways

The effect of Ximelagatran is solely related to the inhibition of thrombin . By inhibiting thrombin, Ximelagatran prevents the conversion of fibrinogen to fibrin, a key step in the coagulation cascade. This results in the prevention of clot formation.

Pharmacokinetics

Ximelagatran is rapidly absorbed by the small intestine with an oral bioavailability of 20% . It is a prodrug and is converted to the active agent, melagatran, in the liver and many other tissues . The half-life of Ximelagatran is 3-5 hours .

Result of Action

The inhibition of thrombin by Ximelagatran prevents the formation of blood clots, making it an effective anticoagulant. It was intended to become a replacement for warfarin by overcoming the dietary restrictions, drug interaction, and monitoring issues associated with the former .

Action Environment

The action of Ximelagatran can be influenced by various environmental factors. For instance, the conversion of Ximelagatran to melagatran can be affected by the metabolic activity of the liver and other tissues . .

安全和危害

Ximelagatran was reported to cause hepatotoxicity (liver damage) during trials . This led to its withdrawal from the market by its manufacturer, AstraZeneca .

属性

IUPAC Name

ethyl 2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31)/t19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIBCJHYVWYIKI-PZJWPPBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN[C@H](C1CCCCC1)C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049075
Record name Ximelagatran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ximelagatran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.45e-02 g/L
Record name Ximelagatran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ximelagatran was the first member of the drug class of direct thrombin inhibitors that can be taken orally. Its effect is solely related to the inhibition of thrombin.
Record name Ximelagatran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04898
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

192939-46-1
Record name Ximelagatran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192939-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ximelagatran [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192939461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ximelagatran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04898
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ximelagatran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ximelagatran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ximelagatran
Reactant of Route 2
Reactant of Route 2
Ximelagatran
Reactant of Route 3
Ximelagatran
Reactant of Route 4
Ximelagatran
Reactant of Route 5
Reactant of Route 5
Ximelagatran
Reactant of Route 6
Reactant of Route 6
Ximelagatran

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。